![molecular formula C18H24ClN3O5S B2521504 N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide CAS No. 872986-77-1](/img/structure/B2521504.png)
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Recent Applications of N-Sulfonyloxaziridines in Organic Synthesis
N-sulfonyloxaziridines, commonly referred to as Davis oxaziridines, are a prominent class of oxaziridines utilized in organic synthesis. These reagents are known for their stability and commercial availability, making them a popular choice for various synthetic applications. The primary use of N-sulfonyloxaziridines is in the stereo- and regioselective oxidation of nucleophiles, which is a critical step in constructing complex molecular architectures. Their versatility extends to cycloaddition reactions, specifically oxyamination, as well as the epoxidation of alkenes, silyl enol ethers, and enamines. Furthermore, they are employed in C-H oxidation and amination reactions. The significance of these reagents is underscored by the breadth of recent applications in the field of organic synthesis, demonstrating their integral role in the development of new synthetic methodologies .
Chemistry of Oxaziridines and Asymmetric Oxidation
The chemistry of oxaziridines is further exemplified by the development of a highly efficient chiral N-sulfonyloxaziridine, which has shown remarkable results in the enantioselective oxidation of sulfides to sulfoxides. This particular reagent, N-(Phenylsulfonyl)(3,3-dichlorocamphoryl)oxaziridine, is synthesized from camphor in a three-step process with an overall yield of 50%. The enantioselective oxidation process using this reagent yields sulfoxides with high enantiomeric excess (ee), indicating its potential for producing chiral sulfoxides with predictable stereochemistry. This advancement in the chemistry of oxaziridines represents a significant contribution to the field of asymmetric synthesis, where the creation of chiral molecules with high purity is of paramount importance .
Synthesis Analysis
The synthesis of N-sulfonyloxaziridines involves careful consideration of the starting materials and reaction conditions to achieve the desired selectivity and yield. For instance, the chiral N-sulfonyloxaziridine mentioned in the second paper is prepared from camphor, a readily available starting material, through a series of reactions that culminate in the formation of the oxaziridine ring. The overall yield of 50% is notable, considering the complexity of the molecule and the potential for side reactions. This synthesis process is a testament to the efficiency and effectiveness of the methods used in creating these valuable reagents .
Molecular Structure Analysis
The molecular structure of N-sulfonyloxaziridines is characterized by the presence of the three-membered oxaziridine ring, which is responsible for the unique reactivity of these compounds. The sulfonyl group attached to the nitrogen atom of the ring enhances the stability of the molecule, allowing for its use in various reactions. The chiral N-sulfonyloxaziridine described in the second paper features additional structural elements, such as the dichlorocamphoryl moiety, which plays a crucial role in the enantioselective properties of the reagent .
Chemical Reactions Analysis
N-sulfonyloxaziridines participate in a wide array of chemical reactions, with oxidation being a primary function. The ability to selectively oxidize nucleophiles while maintaining stereo- and regiocontrol is a valuable attribute in synthetic chemistry. The reactions involving these reagents are not limited to oxidations; they also include cycloadditions and C-H functionalization processes. The versatility of N-sulfonyloxaziridines is a key factor in their widespread use and the ongoing research into their applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-sulfonyloxaziridines contribute to their reactivity and application in synthesis. Their stability is a physical property that allows for their storage and handling without rapid decomposition, which is crucial for their practical use in the laboratory. Chemically, the presence of the sulfonyl group and the oxaziridine ring imparts the molecules with the ability to act as oxidizing agents, facilitating the transfer of oxygen to various substrates. The chiral N-sulfonyloxaziridine's ability to induce enantioselectivity in oxidation reactions is a particularly noteworthy chemical property, as it enables the production of chiral molecules with high stereopurity .
Applications De Recherche Scientifique
Organic Synthesis and Structural Analysis
Research on similar sulfonamide derivatives has led to the synthesis and structural analysis of compounds with potential applications in medicinal chemistry and materials science. For instance, studies on 1,2,4-triazine-containing sulfonamide derivatives have been conducted to understand their structure, sulfonamide-sulfonimide tautomerism, and potential for further chemical modification (Branowska et al., 2022). These compounds display strong intermolecular hydrogen bonds, suggesting their utility in designing molecules with specific binding properties.
Insecticidal Activity
The exploration of sulfonamide compounds has also extended into the development of novel insecticides. Sulfoxaflor, a sulfoximine-based compound, has shown broad-spectrum efficacy against various sap-feeding pests, offering a new approach to pest control without cross-resistance issues associated with other classes of insecticides (Zhu et al., 2011). This highlights the potential for designing new compounds with specific insecticidal activities based on sulfonamide chemistry.
Antimicrobial and Antiviral Properties
Compounds structurally related to sulfonamides have been investigated for their antimicrobial and antiviral properties. For example, derivatives of thieno[3,2-d]pyrimidines exhibited potent activity against both Gram-negative and Gram-positive bacteria, as well as significant antifungal effects (Hafez et al., 2016). Similarly, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides showed certain anti-tobacco mosaic virus activities, suggesting their use as antiviral agents (Chen et al., 2010).
Mécanisme D'action
Target of action
The compound could potentially target enzymes or receptors in the body. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides .
Mode of action
The compound might interact with its target by binding to its active site, thereby inhibiting its function. For example, in the case of DHFR, the enzyme is inhibited, which disrupts the synthesis of nucleotides and affects cell growth and division .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. If the target is DHFR, the affected pathway would be the synthesis of nucleotides, which is crucial for DNA replication and cell division .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. If the target is an enzyme like DHFR, the result could be the inhibition of cell growth and division .
Propriétés
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c19-13-6-8-15(9-7-13)28(25,26)22-10-3-11-27-16(22)12-20-17(23)18(24)21-14-4-1-2-5-14/h6-9,14,16H,1-5,10-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZCIBJWSWYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)
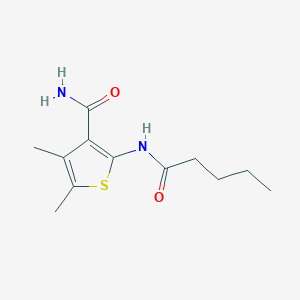
![N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2521423.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2521426.png)
![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)
![Methyl furo[2,3-c]pyridine-7-carboxylate](/img/structure/B2521429.png)

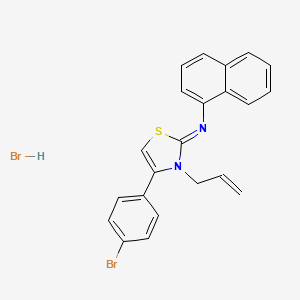
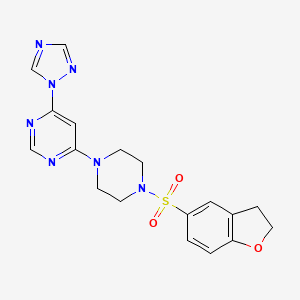
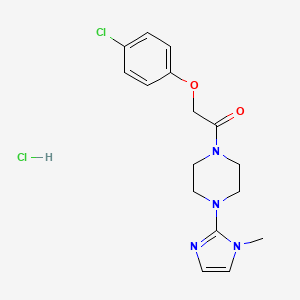
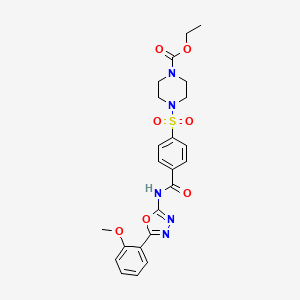


![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2521444.png)